molecular formula C36H44FO3PS B13585361 (11-Fluoroundecyl)triphenylphosphanium4-methylbenzene-1-sulfonate

(11-Fluoroundecyl)triphenylphosphanium4-methylbenzene-1-sulfonate

Cat. No.: B13585361
M. Wt: 606.8 g/mol
InChI Key: YGZPGZMWKGJODN-UHFFFAOYSA-M
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Description

(11-fluoroundecyl)triphenylphosphanium 4-methylbenzene-1-sulfonate: is a chemical compound with a complex structure that includes a fluorinated alkyl chain, a triphenylphosphonium group, and a sulfonate group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (11-fluoroundecyl)triphenylphosphanium 4-methylbenzene-1-sulfonate typically involves multiple steps, starting with the preparation of the fluorinated alkyl chain and the triphenylphosphonium groupSpecific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound.

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

(11-fluoroundecyl)triphenylphosphanium 4-methylbenzene-1-sulfonate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, pH, and solvent choice play a significant role in determining the outcome of these reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different oxygenated derivatives, while substitution reactions can introduce new functional groups into the compound .

Scientific Research Applications

(11-fluoroundecyl)triphenylphosphanium 4-methylbenzene-1-sulfonate has several scientific research applications:

Mechanism of Action

The mechanism of action of (11-fluoroundecyl)triphenylphosphanium 4-methylbenzene-1-sulfonate involves its interaction with molecular targets and pathways within cells. The triphenylphosphonium group allows the compound to penetrate cell membranes, while the fluorinated alkyl chain and sulfonate group contribute to its overall activity. These interactions can affect various cellular processes, leading to the compound’s observed effects .

Comparison with Similar Compounds

Similar Compounds

  • (11-bromoundecyl)triphenylphosphanium 4-methylbenzene-1-sulfonate
  • (11-chloroundecyl)triphenylphosphanium 4-methylbenzene-1-sulfonate
  • (11-iodoundecyl)triphenylphosphanium 4-methylbenzene-1-sulfonate

Uniqueness

Compared to similar compounds, (11-fluoroundecyl)triphenylphosphanium 4-methylbenzene-1-sulfonate is unique due to the presence of the fluorine atom in the alkyl chain. This fluorine atom can significantly alter the compound’s chemical properties, such as its reactivity and stability, making it distinct from its bromine, chlorine, and iodine counterparts .

Properties

Molecular Formula

C36H44FO3PS

Molecular Weight

606.8 g/mol

IUPAC Name

11-fluoroundecyl(triphenyl)phosphanium;4-methylbenzenesulfonate

InChI

InChI=1S/C29H37FP.C7H8O3S/c30-25-17-6-4-2-1-3-5-7-18-26-31(27-19-11-8-12-20-27,28-21-13-9-14-22-28)29-23-15-10-16-24-29;1-6-2-4-7(5-3-6)11(8,9)10/h8-16,19-24H,1-7,17-18,25-26H2;2-5H,1H3,(H,8,9,10)/q+1;/p-1

InChI Key

YGZPGZMWKGJODN-UHFFFAOYSA-M

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)[O-].C1=CC=C(C=C1)[P+](CCCCCCCCCCCF)(C2=CC=CC=C2)C3=CC=CC=C3

Origin of Product

United States

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